molecular formula C8H18O3 B1207728 1-O-Pentylglycerol CAS No. 22636-32-4

1-O-Pentylglycerol

Cat. No. B1207728
CAS RN: 22636-32-4
M. Wt: 162.23 g/mol
InChI Key: FQJXITFHANYMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Pentylglycerol, also known as OP-1, is a synthetic compound that has been studied for its potential applications in the field of medicine and biotechnology. This compound belongs to the family of glycerol derivatives and has been found to have a variety of biochemical and physiological effects on the human body. In

Scientific Research Applications

Blood-Brain Barrier Penetration Enhancement

1-O-Pentylglycerol has been identified as a potential agent for increasing the penetration of drugs and macromolecules across the blood-brain barrier (BBB) into the central nervous system (CNS). This property is of particular interest for pharmaceutical treatments of CNS disorders. Erdlenbruch et al. (2005) investigated the pharmacokinetics and biodistribution of 1-O-pentylglycerol in rats, demonstrating its rapid renal elimination and lack of accumulation in the brain or other organs, suggesting favorable pharmacological properties for in vivo use as a permeabilizing drug for increased drug delivery to the brain (Erdlenbruch et al., 2005). Additionally, Erdlenbruch et al. (2003) showed that alkylglycerols, including 1-O-pentylglycerol, can increase the transfer of chemotherapeutics across the BBB (Erdlenbruch et al., 2003).

Hydrotropic Properties

Laurianne Moity and colleagues (2013) explored the hydrotropic properties of pentyl and aryl 1-O-monoglyceryl ethers, including 1-O-pentylglycerol. Their study indicated that these compounds act as amphiphilic solvents or "solvo-surfactants," with significant solubilizing abilities, potentially useful in various applications including drug formulation and industrial processes (Moity et al., 2013).

Vesicle Formation for Drug Carriers

Gopinath et al. (2002) examined the potential of 1-O-alkylglycerols, including 1-O-pentylglycerol, in forming vesicles (Algosomes) which could be applied as carriers for drugs. These vesicles were found to be osmotically sensitive and exhibited stable dispersion for a few days, suggesting their utility in targeted drug delivery systems (Gopinath et al., 2002).

properties

IUPAC Name

3-pentoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXITFHANYMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945300
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Pentylglycerol

CAS RN

22636-32-4
Record name 3-(Pentyloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22636-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Pentylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck, 2-liter round bottomed reaction flask (equipped with overhead stirrer, cold water condenser, mercury thermometer and addition funnel) are charged with about 546 g of aqueous NaOH (about 50% concentration) and about 38.5 g of tetrabutylammonium hydrogen sulfate (PTC, phase transfer catalyst). The content of the flask is stirred to achieve dissolution and then about 200 g of 1-pentanol is added along with about 400 ml hexanes (a mixture of isomers, with about 85% n-hexane). Into the addition funnel is charged about 418 g of epichlorohydrin which is slowly added (dropwise) to the stirring reaction mix. The temperature gradually rises to about 68° C. due to the reaction exotherm. The reaction is allowed to continue for about 1 hr after complete addition of the epichlorohydrin (no additional heat).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
546 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
catalyst
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
418 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a four-necked 300-ml flask, 100 g (0.69 mole) of amyl glycidyl ether obtained in Example 1, 25 g (1.39 mole) of water, 2.31 g (0.028 mole) of 48% sodium hydroxide and 5.54 g (0.028 mole) of lauric acid were charged, followed by heating to 90° C. while stirring under a nitrogen gas atmosphere. The stirring was continued for 8 hours. After excess water was distilled off, the residue was distilled under reduced pressure (100° C., 0.133 kPa), whereby 110 g (0.59 mole) of amyl glyceryl ether was obtained (yield: 86%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
5.54 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Pentanol (132 g) and 8.1 g of ferric chloride were heated to 100° C. while stirring, followed by the dropwise addition of 92.5 g of epichlorohydrin over 1 hour. The reaction mixture was then heated to 115° C. and reacted for 5 hours. After the removal of an excess alcohol at 100° C. under reduced pressure (5.32 kPa), 6 g of lauric acid, 118 g of a 48% aqueous solution of potassium hydroxide and 162 g of water were added to the residue. The resulting mixture was reacted at 200° C. for 5 hours in an autoclave. The reaction mixture was neutralized with 2.3 g of a 48% aqueous solution of potassium hydroxide. The reaction mixture was dehydrated at 100° C. under reduced pressure (6.67 kPa) and the residue was purified by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.), whereby 102 g of monopentyl glyceryl ether was obtained. As a result of GLC, it was found to that the resulting compound had a purity not less than 99% and the content of organochlorine compounds was not greater than 100 ppm.
Quantity
132 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Pentylglycerol
Reactant of Route 2
Reactant of Route 2
1-O-Pentylglycerol
Reactant of Route 3
Reactant of Route 3
1-O-Pentylglycerol
Reactant of Route 4
Reactant of Route 4
1-O-Pentylglycerol
Reactant of Route 5
Reactant of Route 5
1-O-Pentylglycerol
Reactant of Route 6
Reactant of Route 6
1-O-Pentylglycerol

Citations

For This Compound
55
Citations
B Erdlenbruch, W Kugler, C Schinkhof… - Journal of drug …, 2005 - Taylor & Francis
… a single iv bolus injection of 1-O-pentylglycerol resulted in a peak … No accumulation of 1-Opentylglycerol was observed in the brain … In conclusion, 1-O-pentylglycerol is characterized by …
Number of citations: 28 www.tandfonline.com
B Erdlenbruch, M Alipour, G Fricker… - British journal of …, 2003 - Wiley Online Library
… Intracarotid co-administration of MTX and 1-O-pentylglycerol (200 mM) in nude mice … controls without 1-O-pentylglycerol (P<0.005). In conclusion, 1-O-pentylglycerol increases delivery …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
B Erdlenbruch, V Jendrossek, H Eibl… - Experimental brain …, 2000 - Springer
… In rats with C6 tumors 1-O-pentylglycerol increased the delivery of methotrexate 18-fold in the tumor, 28-fold in the surrounding brain, 18-fold in the contralateral brain, and 19-fold in the …
Number of citations: 100 link.springer.com
B Erdlenbruch, C Schinkhof, W Kugler… - British journal of …, 2003 - Wiley Online Library
… concentration of 1-O-pentylglycerol. First, different concentrations of 1-O-pentylglycerol were … received different doses of 100 mM 1-O-pentylglycerol (46±3 and 118±10 mg kg −1 , n=9). …
Number of citations: 95 bpspubs.onlinelibrary.wiley.com
B Erdlenbruch, V Jendrossek, W Kugler, H Eibl… - Cancer chemotherapy …, 2002 - Springer
… Methods: ErPC (40 mg/ kg) was given to C6 glioma-bearing rats either as a single intracarotid bolus injection in the presence or absence of 1-O-pentylglycerol (300 mM) or as an …
Number of citations: 46 link.springer.com
M Sutter, W Dayoub, E Métay, Y Raoul, M Lemaire - Green Chemistry, 2013 - pubs.rsc.org
… procedure for the synthesis of the desired 1-O-pentylglycerol ether 4a in two steps with no … valerate 1a with glycerol, in which the 1-O-pentylglycerol ether 4a was obtained in 81% yield (…
Number of citations: 61 pubs.rsc.org
P Hülper, S Veszelka, FR Walter… - British journal of …, 2013 - Wiley Online Library
… The effects of two AGs, 1-O-pentylglycerol and 2-O-hexyldiglycerol were examined using an in vitro BBB model consisting of primary cultures of rat brain endothelial cells, co-cultured …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
B Erdlenbruch, A Preusse, P Huelper, W Kugler, H Eibl… - 2006 - pure.mpg.de
Increased transfer of antibodiesto the CNS using BBB opening with 1-O-pentylglycerol and 2-O-hexyldiglycerol: Visualization of drug transfer using in vivo optical imaging :: MPG.PuRe … Increased …
Number of citations: 0 pure.mpg.de
J Wolff, S Wagner - Medical and Pediatric Oncology, 2003 - Wiley Online Library
… Intracarotid bolus infusion of 1-O-pentylglycerol (200 mM) increased the transport of the … C6 glioma bearing rats treated with cisplatin and 1-O-pentylglycerol exhibited a significantly …
Number of citations: 0 onlinelibrary.wiley.com
S Won, J An, H Song, S Im, G You, S Lee… - Frontiers in …, 2023 - frontiersin.org
… Chemical methods (chemical permeation enhancers) include mannitol, a prevalent BBB permeabilizer, and other chemicals—bradykinin and 1-O-pentylglycerol—to resolve the …
Number of citations: 5 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.